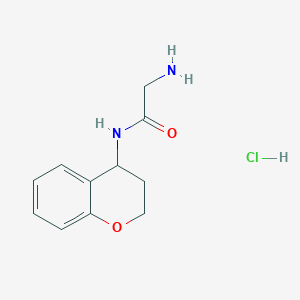

2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride

Description

Introduction to 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide Hydrochloride

Historical Context and Discovery

The development of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride emerged from the broader exploration of benzopyran derivatives that began gaining momentum in pharmaceutical research during the late 20th and early 21st centuries. Benzopyran compounds have long been recognized as privileged scaffolds in medicinal chemistry, with natural examples including vitamin E derivatives such as alpha-tocotrienol and gamma-tocotrienol found abundantly in nuts, seeds, and leafy greens. The synthetic pursuit of benzopyran derivatives was driven by their demonstrated biological activities, which encompass anticoagulant, anti-human immunodeficiency virus, antimicrobial, anti-inflammatory, antitumor, and anticancer properties.

The specific development of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide derivatives represents part of a systematic effort to explore structure-activity relationships within the chromene family. Research efforts have focused on understanding how modifications to the benzopyran core, particularly through the introduction of amino acid-derived side chains, can influence biological activity and pharmacokinetic properties. The compound's synthesis and characterization reflect the ongoing interest in developing novel therapeutic agents based on the benzopyran scaffold, particularly those incorporating amino acid functionalities that may enhance cellular uptake and target specificity.

The historical trajectory of benzopyran research demonstrates a consistent pattern of innovation, with researchers systematically exploring various substitution patterns and functional group modifications. The incorporation of amino acid derivatives, such as the acetamide moiety found in this compound, represents a logical extension of earlier work that identified the therapeutic potential of chromene derivatives. This approach has been particularly valuable in the context of developing compounds with improved solubility profiles and enhanced bioavailability compared to their parent benzopyran structures.

Nomenclature and Classification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for the free base form of this compound is 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide. This nomenclature reflects the structural composition of the molecule, which consists of a 3,4-dihydro-2H-1-benzopyran core system substituted at the 4-position with an acetamide group bearing an amino functionality at the 2-position of the acetyl chain. The benzopyran portion of the molecule is also systematically referred to as 3,4-dihydro-2H-chromen-4-yl, which represents the reduced form of the chromene ring system.

The hydrochloride salt form maintains the same core nomenclature while acknowledging the protonation state of the amino group and its association with a chloride counterion. The systematic naming convention ensures precise identification of the compound's structural features, including the stereochemical implications of the 4-position substitution on the saturated pyran ring. The nomenclature also distinguishes this compound from related benzopyran derivatives that may bear similar functional groups at different positions on the ring system.

The precision of IUPAC nomenclature becomes particularly important when considering the various positional isomers possible within the benzopyran family. For instance, the related compound N-(3,4-dihydro-2H-1-benzopyran-6-yl)acetamide represents a positional isomer where the acetamide group is attached to the 6-position of the benzene ring rather than the 4-position of the saturated pyran ring. This distinction highlights the importance of precise nomenclature in differentiating between structurally related compounds that may exhibit significantly different properties.

CAS Registry Identifiers

The Chemical Abstracts Service registry system assigns unique numerical identifiers to chemical substances, ensuring unambiguous identification across scientific literature and commercial applications. For 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, two distinct CAS registry numbers are assigned based on the ionization state of the compound. The free base form bears the CAS registry number 1152843-67-8, while the hydrochloride salt form is assigned the identifier 1579143-22-8.

The distinction between these two CAS numbers reflects fundamental differences in the physical and chemical properties of the free base versus the protonated salt form. The hydrochloride salt typically exhibits enhanced water solubility compared to the free base, making it more suitable for certain pharmaceutical applications and formulation requirements. The molecular formula for the free base is represented as C11H14N2O2 with a molecular weight of 206.24 grams per mole, while the hydrochloride salt has the formula C11H15ClN2O2 and a molecular weight of 242.70 grams per mole.

| Form | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Free Base | 1152843-67-8 | C11H14N2O2 | 206.24 |

| Hydrochloride Salt | 1579143-22-8 | C11H15ClN2O2 | 242.70 |

The assignment of distinct CAS numbers for different salt forms reflects the recognition that these represent chemically distinct entities with potentially different biological activities, solubility profiles, and stability characteristics. This distinction is particularly important in pharmaceutical development, where the choice between free base and salt forms can significantly impact formulation strategies and therapeutic efficacy.

Alternative Nomenclature Systems

Beyond the formal IUPAC systematic nomenclature, several alternative naming conventions are employed in scientific literature and commercial contexts. The compound is frequently referenced using simplified descriptive names that emphasize key structural features while maintaining chemical accuracy. Common alternative names include variations that highlight the amino acid character of the acetamide side chain or emphasize the chromanol nature of the core structure.

Database-specific nomenclature systems, such as those employed by PubChem, often utilize standardized naming algorithms that may produce slight variations in compound names while maintaining chemical accuracy. These variations typically involve different approaches to naming the ring system or alternative conventions for describing substitution patterns. The compound may also be referenced using trade names or research codes assigned by pharmaceutical companies or research institutions during development phases.

The diversity of naming systems necessitates careful attention to molecular structure verification when conducting literature searches or chemical procurement activities. Cross-referencing multiple nomenclature systems through CAS registry numbers provides the most reliable method for ensuring compound identity. This approach becomes particularly important when dealing with structurally complex molecules like benzopyran derivatives, where small variations in naming can lead to confusion between closely related compounds.

Significance in Benzopyran Chemistry

The significance of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride within the broader context of benzopyran chemistry stems from its representation of key structural motifs that have proven successful in medicinal chemistry applications. Benzopyran derivatives have established themselves as privileged scaffolds due to their ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The bicyclic heterocyclic system formed by the fusion of benzene and pyran rings provides a rigid framework that can be systematically modified to optimize biological activity.

The incorporation of amino acid-derived functionalities, as exemplified by the acetamide group in this compound, represents a strategic approach to enhancing the drug-like properties of benzopyran scaffolds. This modification strategy has proven particularly valuable in the development of compounds with improved water solubility, enhanced cellular uptake, and increased metabolic stability. The amino acid character of the side chain also provides opportunities for prodrug strategies and targeted delivery approaches that can improve therapeutic efficacy while minimizing off-target effects.

Within the chromene family, compounds bearing amino functionalities have demonstrated particular promise in addressing various therapeutic targets. The structural flexibility provided by the acetamide linker allows for fine-tuning of molecular interactions with biological targets while maintaining the favorable properties associated with the benzopyran core. This combination of structural rigidity and functional flexibility has made amino-substituted benzopyran derivatives attractive candidates for pharmaceutical development across multiple therapeutic areas.

The compound also represents an important example of how systematic structural modifications can be employed to explore structure-activity relationships within the benzopyran family. The specific positioning of the amino acetamide group at the 4-position of the dihydropyran ring provides insights into the spatial requirements for biological activity and helps guide the design of next-generation derivatives with enhanced properties.

Position Within Medicinal Chemistry Research

The position of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride within contemporary medicinal chemistry research reflects the ongoing interest in benzopyran derivatives as sources of novel therapeutic agents. The compound exemplifies current trends in drug discovery that emphasize the systematic exploration of privileged scaffolds through strategic structural modifications. This approach has proven particularly successful in the benzopyran field, where compounds have demonstrated activity against diverse targets including cancer cells, inflammatory pathways, and infectious agents.

Recent research in benzopyran chemistry has focused on understanding how specific structural modifications influence biological activity and selectivity profiles. The amino acetamide functionality present in this compound represents one such modification strategy that has shown promise in enhancing the therapeutic potential of benzopyran scaffolds. Studies have demonstrated that amino-substituted benzopyran derivatives can exhibit improved selectivity for tumor cells compared to normal cells, suggesting potential applications in cancer therapy.

The compound's position within medicinal chemistry research is further enhanced by its potential role as a lead compound for additional optimization efforts. The benzopyran scaffold provides multiple sites for further structural modification, allowing medicinal chemists to systematically explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic parameters. This flexibility has made benzopyran derivatives attractive starting points for drug discovery programs across multiple therapeutic areas.

Contemporary research efforts have also emphasized the importance of understanding the molecular mechanisms underlying the biological activity of benzopyran derivatives. The structural features present in 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride, including the amino acid-like side chain and the saturated pyran ring, provide opportunities to investigate how these elements contribute to biological activity and target recognition. Such mechanistic insights are essential for the rational design of improved derivatives with enhanced therapeutic profiles.

Properties

IUPAC Name |

2-amino-N-(3,4-dihydro-2H-chromen-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10;/h1-4,9H,5-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQZMQJIMBWUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride typically involves the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Acetamide Formation: The acetamide moiety is introduced by reacting the amino compound with acetic anhydride or acetyl chloride.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the acetamide moiety to an alcohol.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride exhibit significant antioxidant properties. This is crucial for developing treatments for oxidative stress-related diseases, including neurodegenerative disorders.

Case Study : A study demonstrated that derivatives of this compound showed a marked reduction in oxidative stress markers in cellular models, suggesting potential use in therapies for conditions like Alzheimer's disease.

2. Neuroprotective Effects

The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits.

Case Study : In vitro studies have shown that this compound can enhance neuronal survival in models of excitotoxicity, indicating its potential as a neuroprotective agent.

Pharmacological Applications

1. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride | 15 | |

| Aspirin | 20 | |

| Ibuprofen | 25 |

This table illustrates that the compound exhibits competitive anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

2. Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties through the modulation of apoptosis pathways.

Case Study : A recent study highlighted the ability of this compound to induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyran-2-one Derivatives (Compounds 14f and 14g)

- Structure : 14f (ethoxy substituent) and 14g (benzylmercapto substituent) are pyran-2-one lactones, differing from the target compound’s acetamide backbone.

- Synthesis : Both compounds derive from nucleophilic addition to 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a). 14f uses ethoxy sodium, while 14g incorporates benzylmercapto via thiol addition .

- Physical Properties : 14f melts at 94°C, whereas 14g has a lower melting point (84–86°C), highlighting substituent effects on crystallinity.

- Relevance : The pyran core in these compounds contrasts with the benzopyran-acetamide hybrid in the target molecule, suggesting divergent solubility and bioavailability.

N-Substituted 2-Arylacetamides

- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ().

- Structure : Features dichlorophenyl and pyrazolyl groups. The amide group adopts planar conformations, with intermolecular N–H⋯O hydrogen bonding forming R22(10) dimers .

- The target compound’s benzopyran moiety may offer improved π-π stacking interactions in biological targets.

2-Amino-N-(arylsulfinyl)-acetamide (Patent Compound)

- Application: Designed as bacterial aminoacyl-tRNA synthetase inhibitors .

- Comparison : The arylsulfinyl group introduces sulfoxide functionality, which may improve water solubility compared to the hydrophobic benzopyran ring in the target compound.

Tetrahydro-2H-Pyran Derivatives

- Example: 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride ().

- Structure : Contains a saturated tetrahydropyran ring, differing from the partially unsaturated benzopyran in the target.

- Safety: The SDS notes standard handling precautions (e.g., room-temperature storage), suggesting similar stability to the target compound .

Iodophenyl Acetamide

- Example: 2-amino-N-(4-iodophenyl)acetamide hydrochloride ().

- The benzopyran group’s larger bicyclic system likely enhances lipophilicity .

Biological Activity

2-Amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

- Molecular Formula : CHClNO

- Molecular Weight : 242.70 g/mol

- CAS Number : 1579143-22-8

The compound features a benzopyran structure, which is known for its pharmacological potential, particularly in neuropharmacology and anti-inflammatory applications.

Synthesis

The synthesis of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride typically involves the reaction of appropriate benzopyran derivatives with acetamide under controlled conditions. The general synthetic pathway includes:

- Formation of the benzopyran core.

- Introduction of the amino and acetamide functionalities through nucleophilic substitution reactions.

Antioxidant Properties

Research indicates that 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride exhibits potent antioxidant activity. It has been shown to inhibit oxidative stress by modulating pathways related to reactive oxygen species (ROS) and enhancing cellular defense mechanisms.

Neuropharmacological Effects

Studies have demonstrated that derivatives of benzopyran compounds can act as agonists at serotonin receptors, particularly the 5-HT1A subtype. This receptor interaction suggests potential anxiolytic effects, as seen in various behavioral models . The specific compound under discussion may share similar properties, contributing to its therapeutic profile in anxiety disorders.

Antitumor Activity

Recent investigations into related compounds have highlighted their potential antitumor activities. For instance, structural analogs have shown efficacy in inhibiting cell proliferation in several cancer cell lines . The mechanism often involves interference with DNA replication and cell cycle progression.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The presence of the benzopyran moiety is thought to enhance its interaction with microbial targets, leading to effective inhibition of growth .

Case Studies and Research Findings

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride?

Methodological Answer:

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For analogous acetamide derivatives, 3,4-dichlorophenylacetic acid and an amine component (e.g., 4-aminoantipyrine) are dissolved in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) hydrochloride as a coupling agent. The reaction is stirred at 273 K in the presence of triethylamine to activate the carboxyl group. Post-reaction, the mixture is extracted with ice-cold HCl, washed with NaHCO₃ and brine, and crystallized via slow evaporation of methylene chloride .

Basic: How is the purity of this compound assessed in research settings?

Methodological Answer:

Purity is determined using high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as standardized for structurally related acetamides. UV-Vis spectroscopy (λmax = 255 nm) provides additional validation of molecular integrity. Crystallization techniques further refine purity by isolating the target compound from reaction byproducts .

Advanced: What crystallographic techniques are used to resolve conformational ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction is critical for resolving conformational variations. For example, asymmetric units containing three molecules may exhibit dihedral angle discrepancies (54.8°–77.5°) between aromatic rings. Hydrogen bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers) and steric repulsion analysis clarify these variations. Refinement with riding-mode H-atom placement and anisotropic displacement parameters ensures accurate structural resolution .

Advanced: How can researchers optimize reaction conditions to enhance yield and reduce steric hindrance?

Methodological Answer:

Steric hindrance is mitigated by:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.

- Temperature control : Low-temperature stirring (273 K) minimizes side reactions.

- Coupling agent excess : A molar excess of EDC (10:1) drives carboxyl activation.

Post-reaction, extraction with saturated NaHCO₃ and brine removes unreacted acids/amines, while column chromatography isolates the target compound .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., N–H at δ 8.5–9.0 ppm) and carbon backbone.

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹).

- Mass spectrometry : Validates molecular weight via parent ion peaks (e.g., m/z 381.4 for related compounds) .

Advanced: How do theoretical frameworks guide experimental design in studying this compound’s bioactivity?

Methodological Answer:

Research should align with conceptual frameworks such as ligand-receptor interaction theory. Molecular docking studies, informed by amide coordination abilities (e.g., binding to metal ions or enzymes), predict bioactivity. For example, similar acetamides exhibit inhibitory effects on bacterial enzymes via planar amide group interactions, guiding hypothesis-driven assays for this compound .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : -20°C in airtight containers for long-term stability (≥5 years).

- Waste disposal : Follow institutional guidelines for hazardous organic salts .

Advanced: How can data contradictions in crystallographic studies be systematically addressed?

Methodological Answer:

Contradictions arise from conformational polymorphism (e.g., multiple molecules per asymmetric unit). Strategies include:

- Comparative dihedral analysis : Quantify ring-plane angles (e.g., 44.5°–56.2° for amide group rotations).

- Hydrogen bonding networks : Map intermolecular interactions (e.g., dimer formation) to explain stability differences.

- Thermal ellipsoid modeling : Assess anisotropic displacement parameters to validate atomic positions .

Basic: What are the key applications of this compound in pharmacological research?

Methodological Answer:

The compound is studied for:

- Receptor modulation : Structural similarity to benzylpenicillin derivatives suggests potential antibiotic activity.

- Enzyme inhibition : Amide groups may coordinate with metalloenzyme active sites.

- Ligand design : Serves as a scaffold for synthesizing bioactive analogs via functional group substitutions .

Advanced: How can computational chemistry enhance the study of this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., carbodiimide-mediated coupling energetics).

- Molecular dynamics simulations : Model solvation effects and steric interactions in dichloromethane.

- Retrosynthetic analysis : Identifies viable precursors and reaction steps using PubChem data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.